(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride
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Overview
Description
(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride is a chemical compound characterized by its unique structural features, including a fluorine atom and a sulfonyl chloride group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride typically involves the introduction of the fluorine and sulfonyl chloride groups onto the oxolane ring. One common method includes the reaction of oxolane derivatives with fluorinating agents and sulfonyl chloride reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The fluorine atom can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various fluorinated compounds, depending on the specific reaction pathway and reagents used.
Scientific Research Applications
(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride has several scientific research applications:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biochemical tools.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride involves its ability to interact with various molecular targets through its reactive sulfonyl chloride and fluorine groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities, thereby altering their function or properties. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or synthetic reactions.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Fluorooxolane-3-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
(3S,4R)-4-Fluorooxolane-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride.
(3S,4R)-4-Fluorooxolane-3-sulfonate: Features a sulfonate ester group.
Uniqueness
(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride is unique due to its specific combination of a fluorine atom and a sulfonyl chloride group on an oxolane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(3S,4R)-4-fluorooxolane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMTYQVLIOYJH-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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